Cas no 900137-02-2 (6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid)
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
- 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
- ZQTJFMHZZAFJPN-UHFFFAOYSA-N
- AKOS016040106
- MFCD08166696
- BS-49510
- DTXSID60397640
- E78677
- 900137-02-2
- 6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid
- AKOS000270732
- SCHEMBL1397374
- 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylicacid
- DB-333626
- (6R)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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- MDL: MFCD08166696
- Inchi: 1S/C10H12O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h5-6H,2-4H2,1H3,(H,11,12)
- InChI Key: ZQTJFMHZZAFJPN-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC2=C1CC(C)CC2
Computed Properties
- Exact Mass: 196.05580079g/mol
- Monoisotopic Mass: 196.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 65.5Ų
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126184-250mg |
6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM126184-1g |
6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM126184-1g |
6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 1g |
$282 | 2021-08-05 | |
| Alichem | A169004416-1g |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Ambeed | A122847-50mg |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 50mg |
$121.0 | 2025-04-15 | |
| Ambeed | A122847-100mg |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 100mg |
$169.0 | 2025-04-15 | |
| Ambeed | A122847-250mg |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 250mg |
$238.0 | 2025-04-15 | |
| Ambeed | A122847-1g |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 1g |
$569.0 | 2025-04-15 | |
| eNovation Chemicals LLC | D247724-1g |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 1g |
$785 | 2024-08-03 | |
| eNovation Chemicals LLC | D247724-5g |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
900137-02-2 | 95% | 5g |
$1685 | 2024-08-03 |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid Suppliers
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid: A Promising Compound in Biomedical Research
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is a structurally unique molecule with significant potential in pharmaceutical and biomedical applications. As a derivative of the thiophene ring system, this compound exhibits a complex molecular framework that has attracted attention in recent years. The CAS no900137-02-2 identifier highlights its distinct chemical identity, which is crucial for precise characterization in both academic and industrial contexts. The synthesis and functionalization of this compound have been extensively explored in recent studies, revealing its multifaceted biological activities and therapeutic possibilities.
Recent advancements in medicinal chemistry have demonstrated that the 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid scaffold can serve as a versatile platform for drug development. Researchers have employed advanced computational modeling techniques to predict its interactions with biological targets, including G protein-coupled receptors (GPCRs) and ion channels. These studies, published in journals such as Journal of Medicinal Chemistry and ACS Chemical Biology, underscore the compound's potential as a lead molecule for targeting neurodegenerative diseases. The ability of this compound to modulate signaling pathways associated with Alzheimer's disease has been a focal point of recent investigations.
One of the most notable breakthroughs in the study of 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is its role in the development of novel anti-inflammatory agents. A 2023 study published in Pharmacological Research demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This finding has significant implications for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's unique structure allows for the introduction of functional groups that enhance its bioavailability and reduce off-target effects, a critical factor in drug design.
Another area of active research involves the application of 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid in the field of oncology. Recent studies have shown that this compound can selectively target cancer cells by disrupting mitochondrial function and inducing apoptosis. A 2024 preclinical study published in Cancer Research highlighted its efficacy in inhibiting the growth of pancreatic cancer cells. The compound's ability to modulate the expression of key oncogenes such as KRAS and TP53 has positioned it as a promising candidate for the development of targeted therapies.
From a synthetic chemistry perspective, the preparation of 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid has been optimized through various methodologies. A recent paper in Organic Letters described a novel catalytic approach that significantly improves the yield and selectivity of its synthesis. This method involves the use of chiral catalysts to achieve enantioselective synthesis, which is critical for the development of enantiomerically pure pharmaceuticals. The ability to control stereochemistry is essential for optimizing the biological activity of the compound.
The pharmacokinetic properties of 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid have also been a focus of recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. A 2023 study in Drug Metabolism and Disposition revealed that the compound is primarily metabolized via oxidative pathways, with minimal hepatic toxicity observed in preclinical models. This characteristic is particularly important for the development of safe and effective therapeutic agents.
Moreover, the compound's potential in the field of neuropharmacology has been explored in several recent studies. Research published in Neuropharmacology in 2023 indicated that 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives can modulate the activity of voltage-gated sodium channels, making them potential candidates for the treatment of epilepsy and neuropathic pain. The compound's ability to reduce neuronal hyperexcitability without affecting normal physiological functions is a significant advantage in drug development.
Despite these promising findings, further research is needed to fully understand the therapeutic potential of 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. Ongoing studies are focused on elucidating its molecular mechanisms of action and optimizing its chemical structure for improved efficacy and safety. The development of this compound represents a significant step forward in the quest for innovative treatments for a wide range of diseases. As research in this area continues to evolve, the CAS no900137-02-2 compound is likely to play an increasingly important role in biomedical science.
In conclusion, 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is a compound with immense potential in the field of pharmaceutical research. Its unique chemical structure and biological activities have been the subject of extensive studies, revealing its applications in anti-inflammatory, oncological, and neuropharmacological contexts. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to become a valuable tool in the development of novel therapeutic agents. The ongoing exploration of its potential underscores the importance of continued investment in biomedical research and the role of innovative compounds like CAS no900137-02-2 in advancing human health.
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